molecular formula C12H14O3 B2700092 Benzyl 2,2-dimethyl-3-oxopropanoate CAS No. 97518-80-4

Benzyl 2,2-dimethyl-3-oxopropanoate

Cat. No. B2700092
CAS RN: 97518-80-4
M. Wt: 206.241
InChI Key: GHICDGZYOXICST-UHFFFAOYSA-N
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Description

Benzyl 2,2-dimethyl-3-oxopropanoate is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The compound is typically stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The InChI code for Benzyl 2,2-dimethyl-3-oxopropanoate is 1S/C12H14O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 . The compound contains a total of 29 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 ester (aliphatic), and 1 aldehyde (aliphatic) .


Physical And Chemical Properties Analysis

Benzyl 2,2-dimethyl-3-oxopropanoate is a liquid at room temperature . It is stored in an inert atmosphere and under -20°C to maintain its stability .

Scientific Research Applications

Photochemical Applications

  • Photochemical Reactions : Benzyl 2,2-dimethyl-3-oxopropanoate derivatives show distinct photochemical reactions in different solvents, demonstrating their potential in photochemical studies and applications. For instance, methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates react differently in hexane and methanol, producing benzocyclobutenols and 3-oxonaphthalenones, respectively. These reactions are influenced by the bulkiness of the alkyl group in the ortho position (Saito et al., 1998).

Synthesis of Heterocycles

  • Heterocycle Synthesis : Derivatives of Benzyl 2,2-dimethyl-3-oxopropanoate are used in synthesizing various heterocyclic compounds. For instance, reactions with chloroacetone, benzaldehyde, benzoquinone, and other compounds lead to the formation of diverse heterocycles, such as pyrrole, dihydropyridine, and benzofuran derivatives (Pokhodylo et al., 2010).

Synthesis of Glycosides and Glycosyl Esters

  • Glycoside and Glycosyl Ester Synthesis : Benzyl 2,2-dimethyl-3-oxopropanoate esters are effective in the stereocontrolled synthesis of beta-glucosides and alpha-mannosides. These esters exhibit neighboring group participation, leading to high yields and can be removed by hydrogenolysis (Crich & Cai, 2007).

Development of Metal Complexes

  • Metal Complex Synthesis : Derivatives of Benzyl 2,2-dimethyl-3-oxopropanoate are used in the creation of novel metal complexes. These complexes have shown potential in various applications, including anti-tumor activities. They have been tested against colorectal carcinoma cells, demonstrating the versatility of these derivatives in medicinal chemistry (Aboelmagd et al., 2021).

Electrochemical Applications

  • Electrochemical Sensing : Benzyl 2,2-dimethyl-3-oxopropanoate derivatives have been used in the development of ion-selective electrodes, such as those for lead ion detection. This application underscores their potential in environmental monitoring and analytical chemistry (Abbaspour & Tavakol, 1999).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340+P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

benzyl 2,2-dimethyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHICDGZYOXICST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,2-dimethyl-3-oxopropanoate

CAS RN

97518-80-4
Record name benzyl 2,2-dimethyl-3-oxopropanoate
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